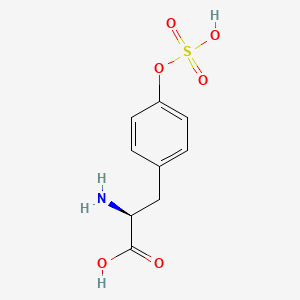tyrosine O-sulfate
CAS No.: 956-46-7
Cat. No.: VC8011265
Molecular Formula: C9H11NO6S
Molecular Weight: 261.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 956-46-7 |
|---|---|
| Molecular Formula | C9H11NO6S |
| Molecular Weight | 261.25 g/mol |
| IUPAC Name | (2S)-2-amino-3-(4-sulfooxyphenyl)propanoic acid |
| Standard InChI | InChI=1S/C9H11NO6S/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15)/t8-/m0/s1 |
| Standard InChI Key | CIQHWLTYGMYQQR-QMMMGPOBSA-N |
| Isomeric SMILES | C1=CC(=CC=C1C[C@@H](C(=O)O)N)OS(=O)(=O)O |
| SMILES | C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)O |
| Canonical SMILES | C1=CC(=CC=C1CC(C(=O)O)N)OS(=O)(=O)O |
Introduction
Biochemical Synthesis and Enzymatic Mechanisms
The synthesis of tyrosine O-sulfate is mediated by one of two tyrosylprotein sulfotransferase isoenzymes (TPST-1 and TPST-2), which transfer a sulfate group from the co-substrate -phosphoadenosine -phosphosulfate (PAPS) to tyrosine residues . These enzymes are integral membrane proteins oriented toward the Golgi lumen, ensuring that only proteins traversing the secretory pathway undergo sulfation. The reaction proceeds via nucleophilic attack by the tyrosine hydroxyl group on the sulfur atom of PAPS, yielding tyrosine O-sulfate and -adenosine diphosphate (PAP) as a byproduct (Fig. 1):
Structural studies indicate that TPSTs recognize acidic amino acid residues flanking the target tyrosine, particularly within -5 to +5 positions relative to the modification site . For instance, substituting alanine with aspartate at the -1 position of progastrin significantly increases sulfation efficiency, underscoring the importance of local electrostatic interactions .
Structural Characteristics and Molecular Properties
Tyrosine O-sulfate retains the core structure of tyrosine but introduces a sulfated ester group, altering its physicochemical properties. The modification increases molecular weight by 80 Da (from 181.19 g/mol to 261.25 g/mol) and introduces a permanent negative charge at physiological pH. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 261.25 g/mol |
| Isomeric SMILES |
The sulfated side chain enhances hydrophilicity compared to unmodified tyrosine, facilitating interactions with positively charged regions of partner proteins .
Biological Functions and Mechanisms of Action
Tyrosine O-sulfation regulates diverse biological processes by modulating protein interactions:
Hormone and Receptor Interactions
Sulfated tyrosine residues in cholecystokinin (CCK) and gastrin are essential for high-affinity binding to their G protein-coupled receptors (GPCRs). Complete sulfation of gastrin-17, for example, increases its proteolytic maturation into active forms, enhancing gastric acid secretion .
Immune Response Modulation
Chemokine receptors such as CCR5 require sulfated tyrosine residues for HIV-1 entry, as the sulfate group interacts with viral envelope glycoproteins . Similarly, sulfation of P-selectin glycoprotein ligand-1 (PSGL-1) mediates leukocyte adhesion to endothelial cells .
Extracellular Matrix Organization
In lumican and vitronectin, tyrosine sulfation stabilizes collagen fibril assembly and cell adhesion, respectively. Mice lacking TPST-1 exhibit defective extracellular matrix remodeling, highlighting the modification’s structural role .
Analytical Methods for Detection and Characterization
Metabolic Labeling with 35S^{35}\text{S}35S-Sulfate
Incorporating radioactive sulfate into cultured cells allows tracking of sulfated proteins via autoradiography. After alkaline hydrolysis, released tyrosine O-sulfate is resolved using thin-layer electrophoresis .
Subtractive Acetylation and Mass Spectrometry
A novel strategy blocks unsulfated tyrosines with sulfosuccinimidyl acetate (S-NHSAc), leaving sulfated residues intact. Post-trypsin digestion, tandem mass spectrometry (MS/MS) identifies sulfated peptides by detecting neutral loss of (80 Da) . Phosphatase treatment distinguishes sulfation from phosphorylation, which shares an identical mass shift .
Comparative Analysis with Other Post-Translational Modifications
Phosphorylation vs. Sulfation
While both modifications introduce negative charges, phosphorylation is reversible and intracellular, whereas sulfation is irreversible and extracellular. Sulfated tyrosines also exhibit greater acidity () compared to phosphorylated tyrosines () .
Sulfation of Serine and Threonine
Sulfation of serine/threonine is rare and less characterized. Tyrosine’s aromatic ring provides a stable platform for sulfate esterification, explaining its predominance in extracellular signaling .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume